molecular formula C26H27N3O4S B2578795 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 899927-71-0

2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2578795
CAS RN: 899927-71-0
M. Wt: 477.58
InChI Key: RLRHYWXCSRWFGI-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of thieno[2,3-d]pyrimidin-4-ones involves the condensation of 2,3-dimethyl- and 2,3-diphenyl-thiophenes with amidines . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidin-4-one ring. The molecule also contains ethoxyphenyl, dimethyl, and phenethylacetamide substituents .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, 2-thioxo-1,3-dihydropyridino[2,3-d]pyrimidin-4-ones react with hydrazonoyl halides to give pyridino[2,3-d]triazolo[4,5-a]pyrimidin-4-ones .

Future Directions

The future research directions could involve further investigation into the biological activity of this compound. Similar compounds have shown potential as antimicrobial and anticancer agents . Therefore, this compound could also be explored for its potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid to form an intermediate, which is then reacted with N-phenethylamine to yield the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid", "N-phenethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid in the presence of a base such as potassium carbonate in DMF to form an intermediate.", "Step 2: Addition of N-phenethylamine to the intermediate in the presence of a coupling agent such as EDCI and a base such as DIPEA to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] }

CAS RN

899927-71-0

Product Name

2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Molecular Formula

C26H27N3O4S

Molecular Weight

477.58

IUPAC Name

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H27N3O4S/c1-4-33-21-12-10-20(11-13-21)29-24(31)23-17(2)18(3)34-25(23)28(26(29)32)16-22(30)27-15-14-19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,30)

InChI Key

RLRHYWXCSRWFGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC(=C3C)C

solubility

not available

Origin of Product

United States

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